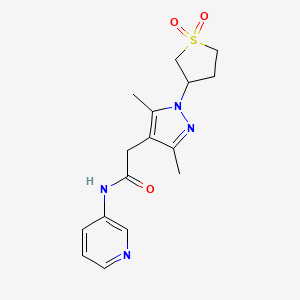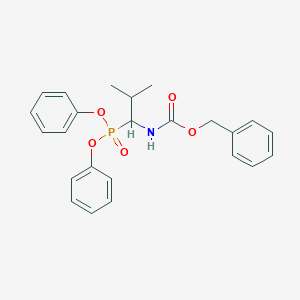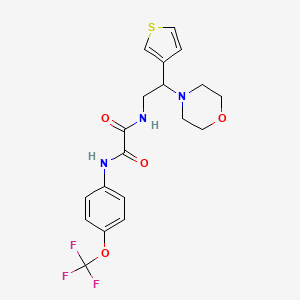![molecular formula C15H14Cl2F6N2O4 B2978644 N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide CAS No. 338404-73-2](/img/structure/B2978644.png)
N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide, also known as DTTB, is a novel small molecule inhibitor that has recently gained attention in the scientific community. DTTB has shown promising results in inhibiting the growth of cancer cells and has potential as a therapeutic agent. In
Wissenschaftliche Forschungsanwendungen
Antiarrhythmic Applications
The compound and its derivatives have been explored for their antiarrhythmic properties. Specifically, benzamides with 2,2,2-trifluoroethoxy ring substituents and a heterocyclic amide side chain, such as N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate (flecainide acetate), exhibit potent oral antiarrhythmic activity. These compounds have been extensively studied in animals and have progressed to clinical trials for antiarrhythmic applications (Banitt, Bronn, Coyne, & Schmid, 1977).
Antitumor Activity
Research has been conducted on derivatives of this compound for antitumor activity. Specifically, the mustard derivative, bis-N,N'-[3-(N-(2-chloroethyl)-N-ethyl)amino-5-[N,N-dimethylamino)methyl)aminophenyl]-1,4-benzenedicarboxamide, shows potential in DNA alkylating exclusively in the minor groove, with promising in vitro cytotoxicity against certain cell lines (Prakash, Valu, Wakelin, Woodgate, & Denny, 1991).
Polymer Synthesis
This compound is also relevant in the synthesis of polymers. For instance, the automated synthesis of oligo(p-benzamide)s on solid support using a commercial peptide synthesizer involves a variation of standard Fmoc chemistry, which includes the use of bis(trichloromethyl carbonate) in NMP to activate the aromatic carboxylic acids (König, Gorelik, Kolb, & Kilbinger, 2007). Additionally, organo-soluble polyamides synthesized from semifluorinated aromatic diamines and acids, including derivatives similar to the discussed compound, demonstrate significant solubility in organic solvents, high molecular weights, and thermal stability (Bera, Dasgupta, Chatterjee, Maji, & Banerjee, 2012).
Melanoma Treatment
In melanoma research, benzamide derivatives conjugated with alkylating cytostatics have shown increased toxicity against certain melanoma cells compared to parent compounds. This suggests their potential for targeted drug delivery in melanoma therapy (Wolf, Bauder-Wüst, Mohammed, Schönsiegel, Mier, Haberkorn, & Eisenhut, 2004).
Wirkmechanismus
Target of Action
The primary targets of this compound are AURKA and VEGFR-2 . These proteins play crucial roles in cell proliferation and angiogenesis, respectively, making them important targets for anti-cancer therapies .
Mode of Action
The compound interacts with its targets through a hydrogen bond formed by the bridging -NH group with Glu 260 of AURKA and VEGFR-2 . This interaction inhibits the activity of these proteins, thereby affecting the cellular processes they regulate .
Biochemical Pathways
The inhibition of AURKA and VEGFR-2 disrupts the pathways they are involved in. AURKA is crucial for cell cycle progression, and its inhibition can lead to cell cycle arrest . On the other hand, VEGFR-2 is involved in angiogenesis, and its inhibition can prevent the formation of new blood vessels, a process often exploited by cancer cells for growth and metastasis .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties were predicted to be favorable, as most of the synthesized compounds were found to follow Lipinski’s rule of 5 . This rule is a guideline for the drug-likeness or pharmaceutical properties of a compound, suggesting that the compound may have good bioavailability.
Result of Action
The compound has demonstrated potential anti-cancer effects. In vitro studies have shown that it has cytotoxic and apoptotic effects on a human glioblastoma cancer cell line (LN229) . The derivatives of the compound were found to have IC50 values of 9.48, 12.16, and 6.43 g/mL, indicating their efficacy against glioblastoma cells .
Eigenschaften
IUPAC Name |
N-[2-[(2,2-dichloroacetyl)amino]ethyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2F6N2O4/c16-11(17)13(27)25-4-3-24-12(26)9-5-8(28-6-14(18,19)20)1-2-10(9)29-7-15(21,22)23/h1-2,5,11H,3-4,6-7H2,(H,24,26)(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKTQSOGJCMLDIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(F)(F)F)C(=O)NCCNC(=O)C(Cl)Cl)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[[2-(1H-indol-3-yl)acetyl]amino]-3-(4-methoxyphenyl)thiourea](/img/structure/B2978563.png)
![1-Methyl-4-[2-(4-nitrophenoxy)ethyl]benzene](/img/structure/B2978567.png)

![4-Bromo-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol](/img/structure/B2978570.png)



![9-(2,5-dimethoxyphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2978575.png)
![2-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B2978576.png)



![N-{4-[(5-methyl[1,6]naphthyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B2978582.png)
![2-{[3-(3,4-dimethylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2978584.png)